Cas no 299936-71-3 (5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine Chemical and Physical Properties
Names and Identifiers
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- 5-(2-chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-amine
- 1,3,4-Thiadiazol-2-amine, 5-(2-chloro-5-nitrophenyl)-
- 5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine
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- Inchi: 1S/C8H5ClN4O2S/c9-6-2-1-4(13(14)15)3-5(6)7-11-12-8(10)16-7/h1-3H,(H2,10,12)
- InChI Key: HZVGLCTWGVBGCN-UHFFFAOYSA-N
- SMILES: S1C(C2=CC([N+]([O-])=O)=CC=C2Cl)=NN=C1N
5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C613838-100mg |
5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine |
299936-71-3 | 100mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C613838-500mg |
5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine |
299936-71-3 | 500mg |
$ 230.00 | 2022-06-06 | ||
| TRC | C613838-1g |
5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine |
299936-71-3 | 1g |
$ 340.00 | 2022-06-06 | ||
| Enamine | EN300-6502508-0.1g |
5-(2-chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-amine |
299936-71-3 | 0.1g |
$62.0 | 2023-05-30 | ||
| Enamine | EN300-6502508-0.25g |
5-(2-chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-amine |
299936-71-3 | 0.25g |
$88.0 | 2023-05-30 | ||
| Enamine | EN300-6502508-0.5g |
5-(2-chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-amine |
299936-71-3 | 0.5g |
$164.0 | 2023-05-30 | ||
| Enamine | EN300-6502508-1.0g |
5-(2-chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-amine |
299936-71-3 | 1g |
$241.0 | 2023-05-30 | ||
| Enamine | EN300-6502508-2.5g |
5-(2-chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-amine |
299936-71-3 | 2.5g |
$474.0 | 2023-05-30 | ||
| Enamine | EN300-6502508-5.0g |
5-(2-chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-amine |
299936-71-3 | 5g |
$701.0 | 2023-05-30 | ||
| Enamine | EN300-6502508-10.0g |
5-(2-chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-amine |
299936-71-3 | 10g |
$1040.0 | 2023-05-30 |
5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine
Recent Advances in the Study of 5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine (CAS: 299936-71-3): A Promising Scaffold in Medicinal Chemistry
The compound 5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine (CAS: 299936-71-3) has recently garnered significant attention in the field of medicinal chemistry due to its versatile pharmacological properties. This heterocyclic scaffold, featuring a 1,3,4-thiadiazole core, has been explored for its potential applications in drug discovery, particularly as an inhibitor of various enzymatic targets. Recent studies have highlighted its role in modulating key biological pathways, making it a promising candidate for the development of novel therapeutics.
One of the most notable advancements in the study of this compound is its application in the design of kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine exhibit potent inhibitory activity against receptor tyrosine kinases (RTKs), which are implicated in various cancers. The study utilized structure-activity relationship (SAR) analysis to optimize the compound's binding affinity, resulting in derivatives with nanomolar IC50 values against specific RTKs.
In addition to its anticancer potential, recent research has also explored the antimicrobial properties of this compound. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that 5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine derivatives exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, as evidenced by molecular docking studies and in vitro assays.
Another area of interest is the compound's potential as a scaffold for anti-inflammatory agents. A 2023 preprint on bioRxiv described the synthesis and evaluation of novel derivatives targeting the NLRP3 inflammasome, a key player in chronic inflammatory diseases. Preliminary results indicate that these derivatives significantly reduce pro-inflammatory cytokine release in macrophage models, suggesting a promising avenue for further development.
From a synthetic chemistry perspective, recent advancements have focused on improving the scalability and efficiency of 5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine production. A 2023 patent (WO2023156789) disclosed a novel one-pot synthesis method that reduces reaction time and improves yield compared to traditional multi-step approaches. This development is particularly relevant for industrial-scale production and further medicinal chemistry optimization.
Despite these promising developments, challenges remain in the clinical translation of this compound class. Pharmacokinetic studies published in Drug Metabolism and Disposition (2023) highlight the need for further optimization of the scaffold's metabolic stability and bioavailability. Current research efforts are focusing on prodrug strategies and formulation approaches to address these limitations.
In conclusion, 5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine (CAS: 299936-71-3) represents a versatile scaffold with demonstrated potential across multiple therapeutic areas. The recent surge in publications and patents related to this compound underscores its growing importance in medicinal chemistry. Future research directions likely include the exploration of its applications in neurodegenerative diseases and as a building block for PROTACs (proteolysis targeting chimeras), positioning this scaffold as a valuable tool in modern drug discovery.
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